molecular formula C12H16N2 B1199886 Cyclohexanone phenylhydrazone CAS No. 946-82-7

Cyclohexanone phenylhydrazone

Cat. No. B1199886
CAS RN: 946-82-7
M. Wt: 188.27 g/mol
InChI Key: GSTPSOUIPIOTMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanone phenylhydrazone derivatives can be achieved through the oxidative cyclization of δ-bicyclanone bis(phenylhydrazones) using oxygen or ferric chloride. This process leads to the formation of substituted octahydrocinnoline-3-spiro-1′-cyclohexan-2′-one phenylhydrazones, with their structures confirmed by various spectroscopic methods (Moskovkina & Tilichenko, 1983).

Molecular Structure Analysis

The molecular structure of cyclohexanone phenylhydrazone derivatives can be characterized using techniques such as NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography. These analytical methods help in confirming the chemical structure and understanding the molecular geometry, which plays a crucial role in determining the reactivity and properties of the compound (Barakat et al., 2015).

Chemical Reactions and Properties

Cyclohexanone phenylhydrazone participates in a variety of chemical reactions, including oxidative dehydrogenative aromatization in a transition metal-free environment. This reaction pathway highlights the compound's utility in constructing functionalized arenes and benzoheteroarenes from simple and widely available raw materials like cyclohexanone, derived from lignin biomass (Deng, Huang, & Deng, 2021).

Scientific Research Applications

  • Alaghaz and Gumaa (2006) investigated the reaction of cyclohexanone phenylhydrazone with (het)aryldihalogenophosphines, leading to the synthesis of diazaphospholines derivatives in high yields. These compounds were characterized using various spectroscopic techniques (Alaghaz & Gumaa, 2006).

  • Chaikovskaya et al. (2005) conducted a similar study where cyclohexanone phenylhydrazone reacted with different dihalogenophosphines to produce 1,2,3-diazaphospholines. These were further derivatized to explore their potential applications (Chaikovskaya et al., 2005).

  • Farzaneh, Soleimannejad, and Ghandi (1997) studied the effect of transition metal ions exchanged with zeolites on cyclohexanone phenylhydrazones. This research found that these compounds undergo catalytic transformations resulting in various products (Farzaneh, Soleimannejad, & Ghandi, 1997).

  • Yu and Huang (1997) explored the regioselective synthesis of 5-trifluoromethyl pyrazoles using the phenylhydrazone of cyclohexanone. This synthesis demonstrated the potential of cyclohexanone phenylhydrazone in producing specialized organic compounds (Yu & Huang, 1997).

  • Wang et al. (2011) reported the use of cyclohexanone in the context of catalysis for selective hydrogenation processes. While this study focuses on cyclohexanone itself, it highlights the broader relevance of cyclohexanone derivatives in chemical manufacturing (Wang et al., 2011).

  • De Paoli et al. (2013) identified cyclohexanone phenylhydrazone as part of their analysis of psychoactive substances, demonstrating its potential relevance in forensic science (De Paoli et al., 2013).

  • Balaydın, Şentürk, and Menzek (2012) synthesized cyclohexanonyl bromophenol derivatives and investigated their inhibition properties on human carbonic anhydrase isozymes. This research suggests potential medicinal applications of cyclohexanone derivatives (Balaydın, Şentürk, & Menzek, 2012).

Safety And Hazards

Exposure to Cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone .

properties

IUPAC Name

N-(cyclohexylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTPSOUIPIOTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241550
Record name Cyclohexanone phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone phenylhydrazone

CAS RN

946-82-7
Record name Cyclohexanone phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Citations

For This Compound
136
Citations
A Okhifo, GI Ndukwe, IR Jack… - Journal of Chemical …, 2019 - journals.chemsociety.org.ng
… Compounds A2 (acetophenone phenylhydrazone), A3 (acetylacetone phenylhydrazone) and A4 (cyclohexanone phenylhydrazone) were similarly obtained by reacting the …
Number of citations: 2 www.journals.chemsociety.org.ng
AJ Bellamy, RD Guthrie - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… We found that solutions of cyclohexanone phenylhydrazone and acetone phenylhydrazone remain colourless when stored under nitrogen. Indeed, the phenylhydrazones were …
Number of citations: 1 pubs.rsc.org
AJ Fatiadi - Carbohydrate Research, 1972 - Elsevier
Abstract Treatment of the enolic cyclohexane-1,3-diones in aqueous acetic acid with an excess of phenylhydrazine at room temperature gave mixtures of the corresponding 2-oxo-1,3-…
Number of citations: 7 www.sciencedirect.com
F Farzaneh, J Soleimannejad, M Ghandi - Journal of Molecular Catalysis A …, 1997 - Elsevier
The effect of some transition metal ions exchanged with zeolites on benzaldehyde, benzophenone and cyclohexanone phenylhydrazone … Cyclohexanone phenylhydrazone …
Number of citations: 26 www.sciencedirect.com
AJ Bellamy, RD Guthrie - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… in a Fischer indole synthesis with cyclohexanone phenylhydrazone, using boron trifluoride as … that in the reaction with cyclohexanone phenylhydrazone an equilibrium is set up between …
Number of citations: 43 pubs.rsc.org
ROD O'CONNOR - The Journal of Organic Chemistry, 1961 - ACS Publications
… For example, the ultraviolet and visible spectrum of cyclohexanone phenylhydrazone in hexane became identical with that of benzeneazocyclohexane in seven minutes at a …
Number of citations: 70 pubs.acs.org
SH Bertz, G Dabbagh - Journal of the American Chemical Society, 1981 - ACS Publications
… resonance of cyclohexanone phenylhydrazone, which also does not give an adduct, is shifted upfield to …
Number of citations: 11 pubs.acs.org
A Altamura, R Curci, JO Edwards - The Journal of Organic …, 1993 - ACS Publications
… -withdrawing NO2 groups on the phenyl substituent either at the Ph(CHa)C=N moiety of acetophenone phenylhydrazone or at the nitrogen end of cyclohexanone phenylhydrazone …
Number of citations: 27 pubs.acs.org
AM ALAGHAZ, HA Gumaa - Al-Azhar Bulletin of Science, 2006 - absb.journals.ekb.eg
… We have found that cyclohexanone phenylhydrazone 1 reacted with … 5-methyl-2furyldichlorophosphine [8] react with cyclohexanone phenylhydrazone under the same conditions in 12 h …
Number of citations: 2 absb.journals.ekb.eg
II Grandberg, VI Sorokin - Russian Chemical Reviews, 1974 - iopscience.iop.org
… cyclohexanone phenylhydrazone into an indole derivative on treatment with allyl bromide. Scheltus determined the rate constants for the cyclisation of cyclohexanone phenylhydrazone …
Number of citations: 18 iopscience.iop.org

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